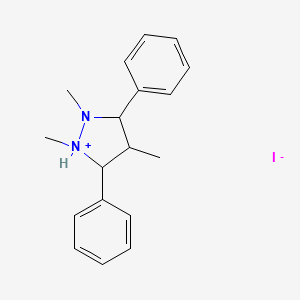
(Hex-1-en-2-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hex-1-en-2-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C9H20Si It is characterized by the presence of a hexenyl group attached to a silicon atom, which is further bonded to three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-1-en-2-yl)(trimethyl)silane typically involves the hydrosilylation of hex-1-yne with trimethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The general reaction scheme is as follows:
Hex-1-yne+TrimethylsilaneCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Hex-1-en-2-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the double bond in the hexenyl group to a single bond, forming hexyl(trimethyl)silane.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, replacing one of the methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) or alkoxides (e.g., RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Hexyl(trimethyl)silane.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (Hex-1-en-2-yl)(trimethyl)silane is used as a reagent for introducing the hexenyl group into target molecules. It serves as a precursor for the synthesis of more complex organosilicon compounds.
Biology
Medicine
Research is ongoing to explore the potential of organosilicon compounds in medicinal chemistry, particularly in the development of new pharmaceuticals with improved stability and bioavailability.
Industry
In the materials science industry, this compound is used as a precursor for the production of silicon-based polymers and coatings. These materials are valued for their thermal stability, chemical resistance, and mechanical properties.
Mecanismo De Acción
The mechanism of action of (Hex-1-en-2-yl)(trimethyl)silane in chemical reactions involves the interaction of the silicon atom with various reagents. The silicon atom, being electropositive, can stabilize negative charges on intermediates, facilitating reactions such as nucleophilic substitution and hydrosilylation. The hexenyl group can participate in reactions typical of alkenes, such as addition and polymerization.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: (CH3)3SiH
Hex-2-en-1-yltrimethylsilane: C9H20Si
Triethylsilane: (C2H5)3SiH
Uniqueness
(Hex-1-en-2-yl)(trimethyl)silane is unique due to the presence of both a hexenyl group and a trimethylsilyl group. This combination imparts distinct reactivity and properties compared to other organosilicon compounds. For example, the hexenyl group allows for additional functionalization through reactions typical of alkenes, while the trimethylsilyl group provides stability and hydrophobicity.
Propiedades
Número CAS |
59549-81-4 |
|---|---|
Fórmula molecular |
C9H20Si |
Peso molecular |
156.34 g/mol |
Nombre IUPAC |
hex-1-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C9H20Si/c1-6-7-8-9(2)10(3,4)5/h2,6-8H2,1,3-5H3 |
Clave InChI |
QMRLQFYIWKMTJA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)



![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)

![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)



![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile](/img/structure/B14596611.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
